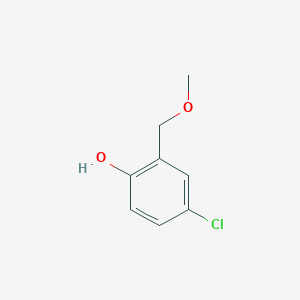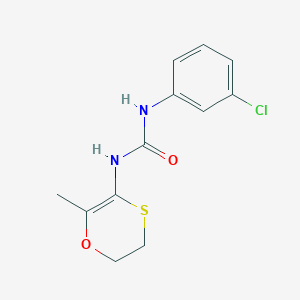![molecular formula C16H21ClN2O3 B14394058 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-25-6](/img/structure/B14394058.png)
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that features a piperazine ring substituted with a 2-chlorophenyl group and an ethyl 3-oxobutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 2-chlorophenylpiperazine with ethyl acetoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
化学反应分析
Types of Reactions
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents on the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with GABA receptors, potentially leading to hyperpolarization of nerve endings and resulting in various pharmacological effects . The compound’s effects are mediated through its binding to these targets, modulating their activity and influencing physiological processes .
相似化合物的比较
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound also features a piperazine ring substituted with a chlorophenyl group and is known for its high affinity for dopamine receptors.
Cetirizine ethyl ester dihydrochloride: Another compound with a piperazine ring and chlorophenyl group, used as an antihistamine.
Uniqueness
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
属性
CAS 编号 |
90096-25-6 |
|---|---|
分子式 |
C16H21ClN2O3 |
分子量 |
324.80 g/mol |
IUPAC 名称 |
2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C16H21ClN2O3/c1-13(20)12-16(21)22-11-10-18-6-8-19(9-7-18)15-5-3-2-4-14(15)17/h2-5H,6-12H2,1H3 |
InChI 键 |
HXTLLKQGZFQZDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



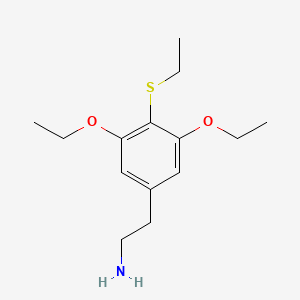
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)


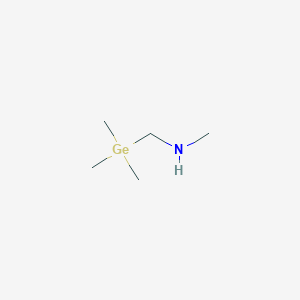
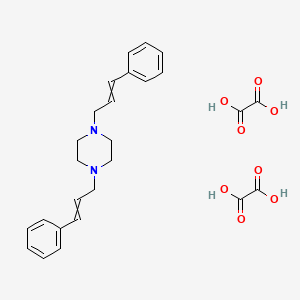

![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)
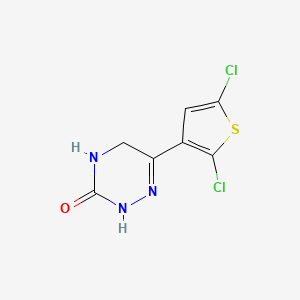
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
